![molecular formula C24H20N2O2 B2957696 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234691-92-9](/img/structure/B2957696.png)
3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including oximation, reduction, salification, chloromethylation, and hydrolysis. For instance, 4-Hydroxy-3-methoxy benzylamine hydrochloride is synthesized from vanillin and hydroxylamine hydrochloride, achieving an overall yield of 89.7%. This method provides a basis for the synthesis of the requested compound by incorporating benzyloxy substitution and N-methylation steps.Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a precursor for synthesizing various novel heterocycles. For instance, it has been used in the synthesis of new heterocycles by facile reactions, demonstrating its versatility in organic synthesis. The synthesized compounds have been characterized using spectroscopic methods and X-ray crystal structures, confirming their potential for further applications in chemical research (Baashen et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds derived from this compound have shown significant antimicrobial activity. For example, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibited activity against various bacteria and fungi, indicating their potential as antimicrobial agents. Moreover, these compounds have been evaluated for their antioxidant activities, with some demonstrating potent effects, suggesting their utility in developing treatments or supplements with antioxidant properties (Hamed et al., 2020).
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have also been evaluated for their anti-inflammatory and analgesic properties. Synthesized compounds have shown promising results in models of inflammation and pain, indicating their potential for the development of new therapeutic agents for treating inflammation and pain-related conditions (Sudha et al., 2021).
Molecular Structures and Supramolecular Assembly
The molecular structure and supramolecular assembly of compounds derived from this compound have been extensively studied. These investigations provide insights into the chemical and physical properties of these compounds, including their potential applications in materials science and molecular engineering (Cuartas et al., 2017).
Novel Antimicrobial Agents
Research has also focused on the design and synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. Through a Vilsmeier–Haack reaction approach, these compounds have been synthesized and characterized, showing a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This highlights the potential of this compound derivatives in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
It’s structurally similar to monobenzone , which is known to target melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for skin color .
Mode of Action
It’s suggested that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound may affect the biochemical pathways involved in melanin production and excretion . It’s also suggested that the compound may cause the destruction of melanocytes, leading to permanent depigmentation .
Pharmacokinetics
Similar compounds like monobenzone are applied topically to the skin , suggesting that this compound may also be absorbed through the skin. The impact on bioavailability would depend on factors such as the concentration of the compound and the duration of application.
Result of Action
The result of the compound’s action could be a depigmenting effect on the skin, due to the increased excretion of melanin and potential destruction of melanocytes . This could lead to a loss of skin color, particularly in hyperpigmented skin areas .
Action Environment
Environmental factors such as sunlight exposure can influence the compound’s action, efficacy, and stability . For instance, exposure to sunlight has been reported to reduce the depigmenting effect of Monobenzone . Therefore, similar effects could be expected for this compound.
Safety and Hazards
Direcciones Futuras
The compound and its derivatives could have potential applications in medicinal chemistry and material science. Molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents . These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Propiedades
IUPAC Name |
3-(3-methyl-4-phenylmethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-18-14-20(12-13-23(18)28-17-19-8-4-2-5-9-19)24-21(16-27)15-26(25-24)22-10-6-3-7-11-22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSQMJWYVNIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
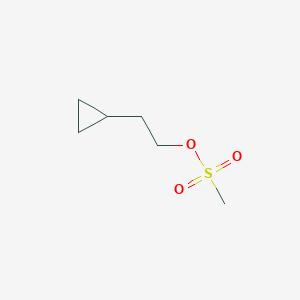
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
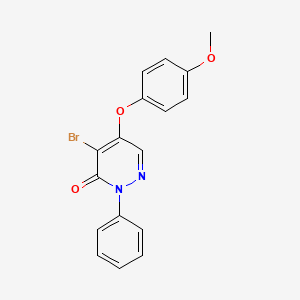
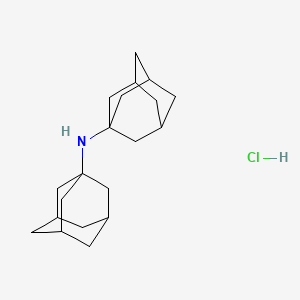
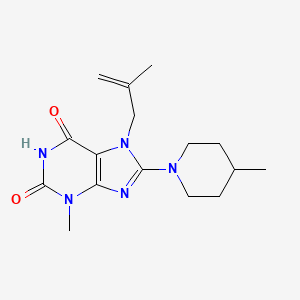
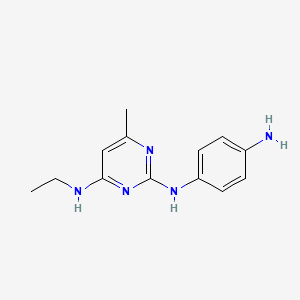
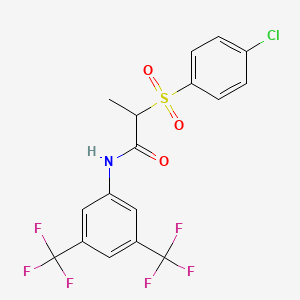
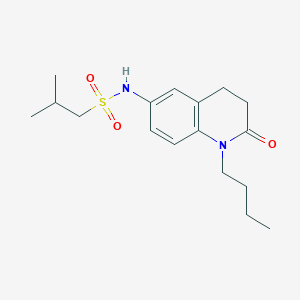
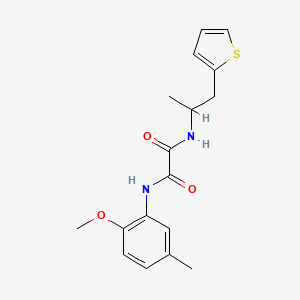

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2957634.png)
![1-(2-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2957636.png)
